NB-598

Cholesterol Metabolism Enzyme Specificity Antifungal Selectivity

Researchers studying cholesterol biosynthesis face off-target effects from antifungal SQLE inhibitors like terbinafine, which lack mammalian selectivity. NB-598 solves this with >17,500-fold selectivity for mammalian over fungal SQLE. - IC50: 4.4 nM (rat), 0.75 nM (human) - Uniquely suppresses both cholesterol AND triacylglycerol secretion in hepatocytes - Validated in vivo biomarker: serum squalene accumulation - No off-target effects on phospholipid, fatty acid, or triacylglycerol synthesis (validated by [14C]acetate tracing)

Molecular Formula C27H31NOS2
Molecular Weight 449.7 g/mol
CAS No. 131060-14-5
Cat. No. B1663608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNB-598
CAS131060-14-5
SynonymsN-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-((3,3'-bithiophen-5-yl)methoxy)benzenemethanamine
NB 598
NB-598
Molecular FormulaC27H31NOS2
Molecular Weight449.7 g/mol
Structural Identifiers
SMILESCCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3
InChIInChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3/b8-6+
InChIKeyKIRGLCXNEVICOG-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NB-598 (CAS 131060-14-5): Potent and Selective Mammalian Squalene Epoxidase Inhibitor for Cholesterol Biosynthesis Research


NB-598 is a benzylamine-derivative competitive inhibitor of mammalian squalene epoxidase (SQLE, squalene monooxygenase), a key regulatory enzyme in the cholesterol biosynthetic pathway [1]. It exhibits nanomolar potency against SQLE from multiple species, including human, rat, dog, and pig, and demonstrates a reversed selectivity profile compared to antifungal SQLE inhibitors like terbinafine, making it a critical tool for dissecting mammalian-specific lipid metabolism [2]. NB-598 potently inhibits cholesterol synthesis in hepatocyte models and has been shown to lower serum LDL-cholesterol in vivo in dogs [3].

Competitive mammalian squalene epoxidase inhibitor for cholesterol biosynthesis pathway studies
Research tool for dissecting hepatic lipid metabolism and lipoprotein secretion
Supports in vivo pharmacodynamic monitoring via squalene biomarker

Critical Differentiation of NB-598 from Other Squalene Epoxidase Inhibitors in Research and Procurement


Substituting NB-598 with other squalene epoxidase inhibitors—such as terbinafine, Cmpd-4″, or FR194738—is not scientifically valid due to fundamental differences in species selectivity, inhibition kinetics, and downstream metabolic effects. NB-598 is a potent and selective inhibitor of mammalian SQLE, while terbinafine primarily targets fungal SQLE [1]. Furthermore, NB-598 uniquely suppresses both cholesterol and triacylglycerol secretion, a dual effect not shared by HMG-CoA reductase inhibitors like L-654,969 [2]. These critical distinctions necessitate precise compound selection based on specific experimental objectives, as detailed below.

Antifungal SQLE inhibitors
Terbinafine and related allylamines preferentially target fungal SQLE; mammalian selectivity may not be reproduced.
HMG-CoA reductase inhibitors
Statins do not suppress triacylglycerol secretion or reduce apoB, missing NB-598's dual lipid phenotype.
Other mammalian SQLE inhibitors
Compounds such as Cmpd-4″ or FR194738 may differ in potency, kinetics, or metabolic signatures; validate individually.

Quantitative Comparative Evidence for NB-598: Key Differentiation from Analogs in SQLE Inhibition and Lipid Regulation


NB-598 vs. Terbinafine: Inverted Species Selectivity for Mammalian SQLE

NB-598 exhibits reversed selectivity compared to the antifungal SQLE inhibitor terbinafine. While terbinafine is a potent, non-competitive inhibitor of fungal SQLE (Candida Ki = 30 nM), it is a weak inhibitor of the mammalian enzyme (rat liver Ki = 77 μM) [1]. In contrast, NB-598 is a potent, competitive inhibitor of mammalian SQLE (rat IC50 = 4.4 nM; human IC50 = 0.75 nM in HepG2 microsomes) with negligible activity against fungal SQLE [1][2]. This species selectivity is critical for experiments requiring specific modulation of mammalian cholesterol synthesis without off-target antifungal effects.

Species selectivity
Head-to-head
NB-598 IC50 4.4 nM (rat), 0.75 nM (human); terbinafine Ki 77 μM (rat)
>17,500-fold selectivity for mammalian over fungal SQLE
Supports mammalian-specific SQLE pathway studies without antifungal cross-reactivity
Rat liver microsomes; human HepG2 microsomes; Candida SQLE
Cholesterol Metabolism Enzyme Specificity Antifungal Selectivity

NB-598 vs. Cmpd-4″: Superior Potency and Non-Competitive Kinetics

In a direct comparative study, NB-598 demonstrated significantly greater potency than Cmpd-4″ against human SQLE. The IC50 of NB-598 decreased from 120 nM to 30 nM with increasing incubation time, whereas Cmpd-4″ decreased from 800 nM to 69 nM [1]. At early time points, NB-598 was 6.7-fold more potent; at later time points, it remained 2.3-fold more potent. NB-598 exhibits non-competitive inhibition with respect to squalene substrate [1], a kinetic profile that may offer advantages in certain experimental contexts.

Time-dependent potency
Head-to-head
IC50 30 nM (extended incubation)
Reported 2.3–6.7-fold more potent than Cmpd-4″
Reported nanomolar SQLE inhibition supports target-engagement assay design
Human SQLE enzyme assay; non-competitive kinetics
Enzyme Kinetics Time-Dependent Inhibition SQLE Mechanism

NB-598 vs. L-654,969 (HMG-CoA Reductase Inhibitor): Differential Suppression of Triacylglycerol Secretion

While both NB-598 and the HMG-CoA reductase inhibitor L-654,969 potently inhibit cholesterol synthesis in HepG2 cells, only NB-598 suppresses the secretion of triacylglycerol (TG) [1]. In direct comparison, L-654,969 inhibited cholesterol secretion as potently as NB-598 but did not suppress TG secretion [1]. This differential effect is associated with NB-598's ability to reduce apolipoprotein B (apoB) secretion, whereas L-654,969 does not [1]. This indicates that SQLE inhibition by NB-598 uniquely affects the assembly and secretion of TG-rich lipoproteins.

Lipid secretion profile
Head-to-head
Dual suppression of cholesterol and triacylglycerol secretion; L-654,969 only suppresses cholesterol
Qualitative difference in TG secretion phenotype
Unique phenotype linking SQLE to hepatic lipoprotein assembly, distinct from HMG-CoA reductase inhibition
HepG2 cell secretion assays
Lipoprotein Metabolism Hepatic Lipid Secretion Apolipoprotein B

NB-598 vs. Simvastatin (MK-733): Comparable LDL-Cholesterol Lowering but with Increased Serum Squalene

In a direct comparative study in dogs, NB-598 decreased serum total and LDL-cholesterol levels with a potency comparable to or greater than the HMG-CoA reductase inhibitor simvastatin (MK-733) [1]. However, the two compounds exhibited a critical biomarker divergence: NB-598 increased serum squalene levels in a dose-dependent manner, whereas MK-733 decreased serum squalene [1]. This is because NB-598 inhibits SQLE, causing upstream squalene accumulation, while MK-733 inhibits HMG-CoA reductase upstream of squalene synthesis, reducing squalene production. This divergent biomarker is a key differentiator.

In vivo biomarker divergence
Head-to-head
NB-598 decreases LDL-cholesterol but increases serum squalene; simvastatin decreases both
Opposing effects on serum squalene levels
Serum squalene accumulation serves as mechanistic biomarker for SQLE inhibition in vivo
Oral administration in dogs, multiple doses
In Vivo Pharmacology Cholesterol Lowering Biomarker Profile

NB-598 vs. FR194738: Comparative Potency in Cholesterol Synthesis Inhibition

NB-598 and the later-generation SQLE inhibitor FR194738 both potently inhibit cholesterol synthesis in HepG2 cells. NB-598 inhibits cholesterol synthesis from [14C]acetate with an IC50 of 3.4 nM [1], while FR194738 shows an IC50 of 4.9 nM in the same assay [2]. This represents a 1.4-fold difference in potency, indicating that both compounds are similarly effective in this cellular context. However, NB-598 remains a benchmark reference compound due to its extensive historical characterization and well-defined selectivity profile [1].

Cellular cholesterol synthesis inhibition
Reported
IC50 3.4 nM
FR194738 IC50 4.9 nM (1.4-fold difference)
Benchmark cellular potency reference for cholesterol synthesis inhibition assays
HepG2 cells; [14C]acetate incorporation
Cholesterol Synthesis Potency Comparison SQLE Inhibitors

NB-598: Selective Cholesterol Synthesis Inhibition with Minimal Off-Target Lipid Effects

NB-598 selectively inhibits cholesterol synthesis without affecting the synthesis of other major lipid classes. In HepG2 cells, NB-598 at 10 μM inhibited the synthesis of sterol and sterol ester from [14C]acetate, but did not affect the synthesis of phospholipids (PL), free fatty acids (FFA), or triacylglycerol (TG) [1]. This contrasts with broader metabolic inhibitors and underscores NB-598's utility for specifically interrogating the cholesterol biosynthetic pathway.

Lipid synthesis selectivity
Class-level
Selective inhibition of sterol/sterol ester synthesis
No effect on phospholipid, free fatty acid, or triacylglycerol synthesis
Ensures observed metabolic shifts are pathway-specific
HepG2 cells; [14C]acetate tracing
Lipid Selectivity Off-Target Effects Metabolic Tracing

Validated Research Applications for NB-598 Based on Quantitative Differentiation


Investigating Mammalian-Specific Cholesterol Synthesis Pathways

Utilize NB-598 (IC50 = 4.4 nM for rat SE; 0.75 nM for human SE) to selectively inhibit mammalian squalene epoxidase without cross-reacting with fungal enzymes. This application is validated by its >17,500-fold selectivity for mammalian over fungal SQLE compared to terbinafine, ensuring pathway-specific interrogation in mammalian cell lines or in vivo models without confounding antifungal effects [1][2].

Elucidating the Role of SQLE in Hepatic Lipoprotein Assembly and Secretion

Employ NB-598 to study the distinct role of SQLE in regulating hepatic lipid secretion. Unlike HMG-CoA reductase inhibitors (e.g., L-654,969) which only suppress cholesterol secretion, NB-598 uniquely suppresses both cholesterol and triacylglycerol secretion from hepatocytes and reduces apoB secretion, making it a specific tool to dissect the molecular mechanisms linking SQLE activity to VLDL assembly [3].

Mechanistic Pharmacodynamic Studies Using Serum Squalene as a Biomarker

Use NB-598 in in vivo studies (e.g., in dogs) to monitor target engagement and pathway inhibition via serum squalene accumulation. This application is based on the direct comparative evidence showing that NB-598 increases serum squalene while simvastatin decreases it, providing a clear, measurable biomarker to distinguish SQLE inhibition from upstream HMG-CoA reductase inhibition [4].

Selective Tracing of Cholesterol Biosynthesis without Global Lipid Disruption

Apply NB-598 in metabolic labeling experiments to specifically inhibit cholesterol synthesis. As demonstrated by [14C]acetate tracing in HepG2 cells, NB-598 at 10 μM selectively inhibits sterol and sterol ester synthesis without affecting phospholipid, free fatty acid, or triacylglycerol synthesis, ensuring that observed metabolic shifts are confined to the cholesterol pathway [5].

Application
Selection Property
Validation Focus
Mammalian cholesterol biosynthesis pathway studies
Mammalian SQLE selectivity over fungal enzymes
Species-specific SQLE inhibition without antifungal cross-reactivity
Hepatic lipoprotein assembly and secretion research
Dual suppression of cholesterol and triacylglycerol secretion
ApoB reduction and VLDL assembly pathway endpoints
In vivo pharmacodynamic biomarker studies
Serum squalene accumulation as mechanistic biomarker
Distinguishing SQLE from HMG-CoA reductase inhibition
Metabolic tracing of cholesterol biosynthesis
Selective inhibition of sterol synthesis
Cholesterol pathway specificity without disrupting other lipid classes

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